Malformin A

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Malformin A exerts its effects through multiple mechanisms:

Induction of Apoptosis and Necrosis: This compound increases the accumulation of reactive oxygen species, decreases mitochondrial membrane potential, and induces autophagy in cancer cells.

Molecular Targets: The compound targets various cellular pathways, including those involved in cell cycle regulation and apoptosis.

Biochemische Analyse

Biochemical Properties

Malformin A plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with sulfhydryl compounds such as cysteine, glutathione, and 2,3-dimercapto-propanol, affecting its activity . This compound also interacts with proteins involved in oxidative stress responses, leading to the accumulation of reactive oxygen species and mitochondrial damage . These interactions highlight the compound’s ability to modulate cellular redox states and influence various biochemical pathways.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In prostate cancer cells, this compound induces cell death through mechanisms such as apoptosis, necrosis, and autophagy . It inhibits cell proliferation and triggers oxidative stress by rapidly accumulating reactive oxygen species and decreasing mitochondrial transmembrane potential . Additionally, this compound influences cell signaling pathways, including the activation of the AMPK/mTOR pathway, which is involved in autophagy induction . These cellular effects demonstrate the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to mitochondrial membranes, causing mitochondrial damage and the release of cytochrome c, which activates caspases and leads to apoptosis . This compound also induces oxidative stress by generating reactive oxygen species, which further contribute to mitochondrial dysfunction and cell death . Additionally, the compound activates autophagy through the AMPK/mTOR pathway, promoting the degradation of damaged cellular components . These molecular interactions highlight the multifaceted mechanism by which this compound exerts its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . . These temporal effects underscore the importance of understanding the compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can inhibit tumor growth and induce cell death in cancer models . Higher doses of the compound have been associated with toxic effects, including acute toxicity and inflammatory responses . These findings highlight the need for careful dosage optimization to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s biosynthesis involves non-ribosomal peptide synthetases, which incorporate specific amino acids into the cyclic pentapeptide structure . This compound also affects metabolic flux by influencing the levels of metabolites involved in oxidative stress responses and energy production . These interactions with metabolic pathways contribute to the compound’s overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound can inhibit the lateral transport of indole-3-acetic acid (IAA) in plant roots, affecting their gravitropic response . In animal cells, the compound’s distribution is influenced by its interactions with cellular membranes and transport proteins . These transport and distribution mechanisms play a crucial role in determining the compound’s localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been shown to localize to mitochondria, where it induces mitochondrial damage and triggers cell death pathways . Additionally, this compound’s localization to other cellular compartments, such as the cytoplasm and nucleus, may contribute to its diverse biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

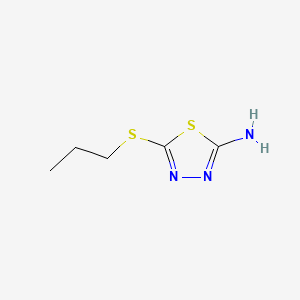

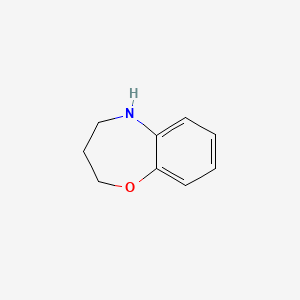

The synthesis of Malformin A involves the formation of a cyclic pentapeptide structure. The disulfide form of cyclo-D-cysteinyl-D-cysteinyl-L-valyl-D-leucyl-L-isoleucyl was established as the structure of this compound . The synthetic product causes curvatures on corn roots, with maximum effect seen at a concentration of 0.1 µg/mL .

Industrial Production Methods

it is known that this compound can be obtained from the extract of Aspergillus niger .

Analyse Chemischer Reaktionen

Types of Reactions

Malformin A undergoes various chemical reactions, including oxidation and reduction. The presence of cysteine residues allows for disulfide bond formation and cleavage .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include cysteine, valine, leucine, and isoleucine . The reaction conditions typically involve the formation of disulfide bonds under oxidative conditions .

Major Products Formed

The major product formed from the synthesis of this compound is the cyclic pentapeptide itself, which exhibits biological activity such as causing curvature in plants .

Vergleich Mit ähnlichen Verbindungen

Malformin A is part of a family of cyclic pentapeptides known as malformins. Similar compounds include:

Malformin B: Another cyclic pentapeptide with similar biological activities.

Malformin C: Known for its anti-cancer potential, although it also has a low therapeutic index.

This compound is unique in its specific structure and the particular biological activities it exhibits, such as causing plant malformations and its cytotoxic effects on cancer cells .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Malformin A can be achieved through a convergent approach, where two key fragments are synthesized separately and then coupled together. The first fragment is a diketopiperazine derivative, while the second fragment is a polyketide. The diketopiperazine fragment can be synthesized using a classical solution-phase peptide synthesis approach, while the polyketide fragment can be synthesized using a combination of solid-phase and solution-phase synthesis techniques.", "Starting Materials": [ "L-tryptophan", "L-proline", "Boc-anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Methyl acetoacetate", "Ethyl acetoacetate", "Malonic acid", "Benzaldehyde", "Acetone", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetic acid", "Hexanes" ], "Reaction": [ "Synthesis of diketopiperazine fragment:", "- Boc-protected L-tryptophan and L-proline are coupled together using Boc-anhydride, DCC, and DMAP to form a Boc-protected diketopiperazine intermediate.", "- The Boc-protecting groups are then removed using a mixture of TFA and methanol to yield the diketopiperazine fragment.", "Synthesis of polyketide fragment:", "- Methyl acetoacetate is condensed with benzaldehyde in the presence of sodium borohydride to form 3-phenyl-2-butanone.", "- Ethyl acetoacetate is condensed with malonic acid in the presence of sodium hydroxide to form ethyl 3-oxobutanoate.", "- The two ketones are then condensed together using a Claisen condensation reaction to form the polyketide intermediate.", "- The polyketide intermediate is then reduced using sodium borohydride in methanol to yield the polyol intermediate.", "- The polyol intermediate is then oxidized using sodium periodate in acetic acid to yield the aldehyde intermediate.", "Coupling of diketopiperazine and polyketide fragments:", "- The diketopiperazine and polyketide fragments are coupled together using DCC and DMAP in chloroform to form Malformin A.", "- The crude product is purified using column chromatography with a hexanes/ethyl acetate solvent system." ] } | |

CAS-Nummer |

3022-92-2 |

Molekularformel |

C23H39N5O5S2 |

Molekulargewicht |

529.7 g/mol |

IUPAC-Name |

(1S,4S,7R,10S,13S)-4-[(2S)-butan-2-yl]-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone |

InChI |

InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)/t13-,14+,15+,16+,17-,18-/m0/s1 |

InChI-Schlüssel |

RNCGDQLZIATDOU-ZDRBWGSPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O |

SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O |

Kanonische SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O |

melting_point |

0 °C |

Andere CAS-Nummern |

53571-13-4 |

Physikalische Beschreibung |

Liquid |

Synonyme |

cyclic(Cys-Cys-Val-Leu-Ile)cyclic(1-2)-disulfide malformin A malformins malformins, (5-L-Leu)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Malformin A and what are its main biological effects?

A1: this compound is a cyclic pentapeptide produced by the fungus Aspergillus niger. It is known to induce a range of biological effects, primarily in plants, including malformations in bean plants [, ], curvatures in corn roots [, , ], and stimulation of ethylene production [, ].

Q2: Does this compound have any effects on human cells?

A3: While primarily studied in plants, recent research has explored the effects of this compound on human cells. Studies show that it can induce apoptosis in human colorectal cancer cells, possibly through the stimulation of the p38 signaling pathway []. Additionally, this compound has been shown to inhibit the bleomycin-induced G2 checkpoint in Jurkat cells, suggesting potential for enhancing the efficacy of anti-cancer treatments [].

Q3: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C26H39N5O6S2 and a molecular weight of 581.73 g/mol [, ].

Q4: What is the structure of this compound?

A5: this compound is a cyclic pentapeptide consisting of the following amino acids: D-cysteine, D-cysteine, L-valine, D-leucine, and L-isoleucine. The two D-cysteine residues form a disulfide bond, contributing to the cyclic structure of the molecule [, , ].

Q5: What spectroscopic techniques have been used to characterize this compound?

A6: Various spectroscopic methods have been employed to elucidate the structure and conformation of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , ], Circular Dichroism (CD) spectroscopy [, ], Raman spectroscopy [, ], and Mass Spectrometry (MS) [, , ].

Q6: Is there research available on the material compatibility, stability, catalytic properties, computational chemistry, or SAR of this compound?

A6: The provided research papers primarily focus on the biological activity and structure of this compound in the context of plant physiology and potential anti-cancer activity. Information regarding material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, or detailed structure-activity relationships is limited in these studies.

Q7: Is there information available on the stability and formulation of this compound, SHE regulations surrounding its use, or its pharmacokinetic and pharmacodynamic properties?

A7: The provided research papers primarily focus on the fundamental biological activity and structure of this compound. Details on its stability in various formulations, safety regulations, or its pharmacokinetic and pharmacodynamic properties are not extensively discussed.

Q8: What in vitro and in vivo models have been used to study the biological activity of this compound?

A9: The biological activity of this compound has been predominantly investigated in plant models, including bean plants (Phaseolus vulgaris) for observing malformations [, ], corn roots (Zea mays) for studying curvature induction and ethylene production [, , ], and mung bean cuttings (Phaseolus aureus) for analyzing growth stimulation []. Additionally, recent studies have employed human cell lines like Jurkat cells and colorectal cancer-derived HCT-116 cells to investigate its potential anti-cancer properties [, ]. In vivo studies using xenograft models have also explored its anti-tumor effects [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)